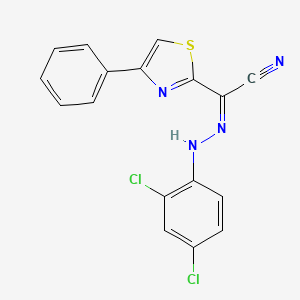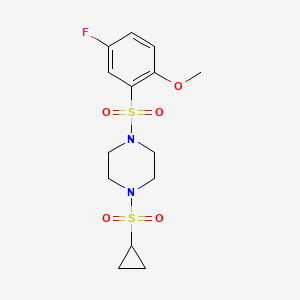
N-(1-(furan-2-carbonyl)indolin-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-(furan-2-carbonyl)indolin-5-yl)acetamide” is a chemical compound that is part of the indole derivatives family . Indole derivatives are known for their diverse biological and clinical applications . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Synthesis Analysis
While specific synthesis information for “N-(1-(furan-2-carbonyl)indolin-5-yl)acetamide” was not found, indoline derivatives have been synthesized and biologically evaluated as multifunctional neuroprotective agents . These compounds showed significant protective effects against H2O2-induced death of RAW 264.7 cells .Molecular Structure Analysis
The molecular structure of “N-(1-(furan-2-carbonyl)indolin-5-yl)acetamide” is unique and enables various applications, such as drug discovery, organic synthesis, and medicinal chemistry.Chemical Reactions Analysis
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, such as “N-(1-(furan-2-carbonyl)indolin-5-yl)acetamide”, have shown promise in antiviral research. They have been reported to exhibit inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The compound’s ability to bind with high affinity to multiple receptors makes it a valuable candidate for developing new antiviral agents.
Anti-inflammatory Properties
The indole nucleus, which is part of the compound’s structure, is associated with anti-inflammatory activities . This suggests that “N-(1-(furan-2-carbonyl)indolin-5-yl)acetamide” could be explored for its potential to treat inflammatory conditions, possibly by modulating inflammatory pathways or cytokine production.
Anticancer Potential
Indole derivatives are known for their anticancer properties. They can interact with various cellular targets and may induce apoptosis or inhibit proliferation in cancer cells . Research into the anticancer applications of “N-(1-(furan-2-carbonyl)indolin-5-yl)acetamide” could lead to novel therapies for treating different types of cancer.
Antimicrobial Efficacy
Compounds containing the furan nucleus, like our compound of interest, have been recognized for their antibacterial activity. They are particularly effective against gram-positive and gram-negative bacteria, making them significant in the development of new antimicrobial drugs to combat drug-resistant strains .
Antidiabetic Activity
Indole derivatives have also been investigated for their antidiabetic effects. They may play a role in regulating blood glucose levels or enhancing insulin sensitivity . Further research on “N-(1-(furan-2-carbonyl)indolin-5-yl)acetamide” could uncover its utility in managing diabetes.
Neuroprotective Effects
The neuroprotective effects of indole derivatives are an area of growing interest. These compounds may offer therapeutic benefits for neurodegenerative diseases by protecting neuronal cells from damage or death . Investigating the neuroprotective applications of “N-(1-(furan-2-carbonyl)indolin-5-yl)acetamide” could contribute to the development of treatments for conditions like Alzheimer’s and Parkinson’s disease.
Orientations Futures
The future directions for “N-(1-(furan-2-carbonyl)indolin-5-yl)acetamide” and similar compounds could involve further exploration of their diverse biological activities and potential therapeutic applications . More research could be conducted to develop new useful derivatives and to investigate their potential as anticancer agents .
Propriétés
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10(18)16-12-4-5-13-11(9-12)6-7-17(13)15(19)14-3-2-8-20-14/h2-5,8-9H,6-7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYZTGLIINNLBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(furan-2-carbonyl)indolin-5-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzothiazine-6-carboxylic acid](/img/structure/B2915008.png)
![N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-furamide](/img/structure/B2915009.png)
![1-Cyclohexyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea](/img/structure/B2915010.png)




![5-[(Cyclopentylamino)sulfonyl]indolinyl 2-thienyl ketone](/img/structure/B2915015.png)

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2915023.png)
![Ethyl 3-[2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazinyl]-3-oxopropanoate](/img/structure/B2915024.png)
![N-(3-methoxyphenyl)-N'-{4-[5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl]phenyl}urea](/img/structure/B2915025.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2915026.png)
